

# BPR1K871: A Technical Guide to its Chemical Structure, Synthesis, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

**BPR1K871** is a potent, multi-kinase inhibitor demonstrating significant promise in preclinical studies for the treatment of acute myeloid leukemia (AML) and various solid tumors.[1][2] This technical guide provides a comprehensive overview of the chemical structure, a detailed, scalable synthesis protocol, and a summary of its biological activity. The information is intended to support further research and development of this compound as a potential therapeutic agent.

## **Chemical Structure and Physicochemical Properties**

**BPR1K871** is a quinazoline-based compound with the chemical formula C<sub>25</sub>H<sub>28</sub>ClN<sub>7</sub>O<sub>2</sub>S and a molecular weight of 526.06 g/mol . Its structure is characterized by a substituted quinazoline core linked to a thiazole-containing urea side chain.

Caption: Chemical structure of **BPR1K871**.

#### **Quantitative Data Summary**

The following table summarizes the key quantitative data reported for **BPR1K871**.



| Parameter                                       | Value                              | Notes                                      |
|-------------------------------------------------|------------------------------------|--------------------------------------------|
| Molecular Formula                               | C25H28CIN7O2S                      |                                            |
| Molecular Weight                                | 526.06 g/mol                       | _                                          |
| IC50 AURKA                                      | 22 nM                              | [1][2][3]                                  |
| IC50 AURKB                                      | 13 nM                              | [1][3]                                     |
| IC50 FLT3                                       | 19 nM                              | [1][2][3]                                  |
| EC50 MOLM-13 (AML cell line)                    | ~5 nM                              | [1][2][4]                                  |
| EC <sub>50</sub> MV4-11 (AML cell line)         | ~5 nM                              | [1][2][4]                                  |
| EC <sub>50</sub> COLO205 (Colon cancer)         | < 100 nM                           | [1]                                        |
| EC <sub>50</sub> Mia-PaCa-2 (Pancreatic cancer) | < 100 nM                           | [1]                                        |
| LogD <sub>7.4</sub>                             | 4.41                               | For the quinazoline core lead compound.[1] |
| Aqueous Solubility                              | 0.452 μg/mL                        | For the precursor compound 4. [1]          |
| Pharmacokinetics (rat, IV)                      | Long t <sub>1</sub> / <sub>2</sub> | [5]                                        |

## Synthesis of BPR1K871

A robust and scalable six-step synthesis for **BPR1K871** has been developed, enabling kilogram-scale production with an overall yield of 16.5%.[3] This process avoids hazardous reagents and laborious purification steps, making it suitable for large-scale manufacturing.

## **Experimental Workflow**

The synthesis can be visualized as a multi-step process starting from commercially available materials.





Click to download full resolution via product page

Caption: Scalable synthesis workflow for **BPR1K871**.

## **Detailed Experimental Protocols**

The following protocols are based on the optimized, scalable synthesis route.

Step 1: Synthesis of 7-Hydroxyquinazolin-4(3H)-one



- 2-Amino-4-hydroxybenzoic acid is condensed with formamidine acetate.
- The reaction mixture is heated, and the product is isolated upon cooling.

Step 2: Synthesis of 7-(3-Hydroxypropoxy)quinazolin-4(3H)-one

- 7-Hydroxyquinazolin-4(3H)-one is reacted with 1,3-propanediol in the presence of a suitable base.
- The reaction is carried out at an elevated temperature, followed by purification.

Step 3: Synthesis of 4-Chloro-7-(3-chloropropoxy)quinazoline

- 7-(3-Hydroxypropoxy)quinazolin-4(3H)-one is treated with a chlorinating agent, such as phosphorus oxychloride (POCl<sub>3</sub>).
- The reaction is performed under reflux, and the excess reagent is removed under reduced pressure.

Step 4: Synthesis of tert-Butyl (2-((7-(3-chloropropoxy)quinazolin-4-yl)amino)ethyl)carbamate

- 4-Chloro-7-(3-chloropropoxy)quinazoline is reacted with tert-butyl (2-aminoethyl)carbamate.
- This nucleophilic aromatic substitution is typically carried out in a suitable solvent with a base.

Step 5: Synthesis of N-(2-Aminoethyl)-7-(3-chloropropoxy)quinazolin-4-amine

- The Boc protecting group is removed from the product of Step 4 using trifluoroacetic acid (TFA).
- The reaction is usually performed at room temperature, followed by neutralization and extraction.

#### Step 6: Synthesis of BPR1K871

 N-(2-Aminoethyl)-7-(3-chloropropoxy)quinazolin-4-amine is reacted with 3-chlorophenyl isocyanate.



 The final product, BPR1K871, is formed through a urea linkage and can be purified by crystallization.

## **Biological Activity and Signaling Pathways**

**BPR1K871** is a potent dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and Aurora Kinase A (AURKA), both of which are critical targets in oncology.[1][3] FLT3 is a receptor tyrosine kinase that, when mutated, can drive the proliferation of leukemia cells. Aurora kinases are essential for cell division, and their inhibition can lead to mitotic arrest and apoptosis in cancer cells.

### **Signaling Pathway Inhibition**

The dual-targeting nature of **BPR1K871** allows it to simultaneously disrupt two key oncogenic signaling pathways.





Click to download full resolution via product page

Caption: **BPR1K871** inhibits FLT3 and Aurora Kinase A signaling pathways.

#### Conclusion

**BPR1K871** is a promising multi-kinase inhibitor with potent activity against key cancer targets. The well-defined and scalable synthesis route, combined with its strong preclinical efficacy, positions **BPR1K871** as a strong candidate for further clinical development. This guide provides foundational technical information to aid researchers and drug development professionals in their evaluation and potential advancement of this compound.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Discovery of BPR1K871, a quinazoline based, multi-kinase inhibitor for the treatment of AML and solid tumors: Rational design, synthesis, in vitro and in vivo evaluation PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery of BPR1K871, a quinazoline based, multi-kinase inhibitor for the treatment of AML and solid tumors: Rational design, synthesis, in vitro and in vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [BPR1K871: A Technical Guide to its Chemical Structure, Synthesis, and Biological Activity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1149925#bpr1k871-chemical-structure-and-synthesis]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com